molecular formula C19H19NO4 B049871 N-Methylcalycinine CAS No. 86537-66-8

N-Methylcalycinine

Cat. No.: B049871
CAS No.: 86537-66-8
M. Wt: 325.4 g/mol
InChI Key: SFOMHAXOBRLRFH-CYBMUJFWSA-N
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Description

N-Methylcalycinine is a naturally occurring alkaloid with significant biological activity. It is primarily isolated from the roots of the plant Stephania epigaea. This compound is known for its acetylcholinesterase inhibitory activity, making it a valuable subject of research in various medical and scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylcalycinine can be synthesized through several chemical routes, although the most common method involves the extraction from natural sources. The roots of Stephania epigaea are typically used for this purpose. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, the process involves large-scale extraction and purification techniques to ensure high purity and yield. The use of advanced chromatographic methods is essential in the industrial production to separate this compound from other alkaloids present in the plant extract .

Chemical Reactions Analysis

Types of Reactions: N-Methylcalycinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N-Methylcalycinine has a wide range of applications in scientific research:

Mechanism of Action

N-Methylcalycinine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

N-Methylcalycinine is part of a broader class of alkaloids known for their biological activity. Similar compounds include:

  • Pronuciferine
  • Dehydrodicentrine
  • Romerine
  • Romeline
  • Phanostenine
  • Dicentrine

Compared to these compounds, this compound is unique due to its specific acetylcholinesterase inhibitory activity and its potential therapeutic applications in a wide range of medical conditions .

Properties

IUPAC Name

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOMHAXOBRLRFH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC(=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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